molecular formula C15H21N5O2 B10997042 N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10997042
M. Wt: 303.36 g/mol
InChI Key: PGJWGWFKORKRCQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolopyridazine derivative characterized by a methoxy substitution at the 6-position of the triazolopyridazine core and a cyclohexylamide moiety at the propanamide side chain. Its structural features, including the methoxy group and cyclohexyl substituent, influence its physicochemical properties, binding affinity, and metabolic stability compared to analogs .

Properties

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

N-cyclohexyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C15H21N5O2/c1-22-15-10-8-13-18-17-12(20(13)19-15)7-9-14(21)16-11-5-3-2-4-6-11/h8,10-11H,2-7,9H2,1H3,(H,16,21)

InChI Key

PGJWGWFKORKRCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3CCCCC3)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Chemical Reactions Analysis

N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Key Structural Differences

Compound Name/ID Substituents at Key Positions Molecular Weight (g/mol) Notable Properties
Target Compound 6-methoxy, cyclohexylamide 344.46 (analogous to E591-0650) Enhanced lipophilicity due to cyclohexyl group; methoxy improves metabolic stability.
Compound 34 () 6-amine, propanoic acid side chain ~380–400 (estimated) Higher solubility due to carboxylic acid; reduced cell permeability.
E591-0650 () 6-diethylamino, cyclohexylamide 344.46 Diethylamino group increases basicity; potential for stronger target binding.
Compound 24 () Piperidine-4-carboxylic acid substituent ~350–370 (estimated) Cytotoxic activity against Hep cell line (IC50 comparable to adriamycin).
Compound 6 () 3-(trifluoromethyl), indole-ethylamine ~400–420 (estimated) Trifluoromethyl enhances electronegativity; indole moiety may improve CNS penetration.

Impact of Substituents

  • 6-Position Substitutions: Methoxy (target compound): Stabilizes the molecule against oxidative metabolism compared to halogenated analogs (e.g., Compound 10 in with 5-chloro-6-fluoro substitution).
  • Side Chain Modifications :
    • Cyclohexylamide (target compound vs. cyclopentylamide in E591-0650): Cyclohexyl’s larger ring size increases steric bulk, possibly reducing off-target binding.
    • Indole-ethylamine (Compounds 6–9, ): Aromatic indole groups facilitate π-π stacking in hydrophobic binding pockets.

Biological Activity

N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that belongs to the triazolopyridazine family. Its unique molecular structure contributes to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparison with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C_{14}H_{18}N_{4}O
  • Molecular Weight : Approximately 258.33 g/mol
  • Structural Features : The compound features a cyclohexyl group attached to a propanamide backbone and a methoxy-substituted [1,2,4]triazolo moiety.

Preliminary studies indicate that this compound exhibits significant biological activity by acting as an inhibitor of specific enzymes and receptors involved in various disease pathways. The proposed mechanism involves:

  • Binding to Biological Targets : The compound is believed to modulate the activity of enzymes and receptors through direct binding.
  • Influencing Cellular Processes : This interaction can affect processes such as cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in cancer progression. For instance:

  • c-Met Kinase Inhibition : Similar compounds have shown promising inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. For example, related triazolo-pyridazine derivatives have demonstrated IC50 values as low as 0.090 μM against c-Met kinase in vitro .

Cytotoxicity Studies

In vitro cytotoxicity studies are crucial for evaluating the potential therapeutic applications of this compound. These studies typically employ the MTT assay to determine cell viability against cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA549TBD
Related Compound 12eA5491.06 ± 0.16
Related Compound 12eMCF-71.23 ± 0.18
Related Compound 12eHeLa2.73 ± 0.33

The cytotoxicity results suggest that while this compound shows promise as an anticancer agent, further studies are required to quantify its efficacy directly.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound within its class of compounds, it is useful to compare it with other triazolopyridazine derivatives:

Compound NameStructural FeaturesBiological Activity
N-cyclohexyl-3-(6-isopropoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamideCyclohexyl group; isopropoxy substitutionPotential enzyme inhibitor
7-[2-(2-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-n-cyclopropylbenzamideCyclopropyl group; chlorophenyl substitutionAnticancer activity
5-fluoro-N-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminesFluorine substitution; cyclopropyl groupKinase inhibition

These comparisons highlight how variations in substituents can significantly influence biological activity and therapeutic potential.

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